2,6-Dimethyl-4-((5-(3-pyridinyl)-2H-tetrazol-2-yl)methyl)phenol
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Overview
Description
2,6-DIMETHYL-4-{[5-(PYRIDIN-3-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}PHENOL is a complex organic compound that features a phenol group substituted with a pyridinyl-tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIMETHYL-4-{[5-(PYRIDIN-3-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}PHENOL typically involves multi-step organic reactions. One common approach includes the formation of the tetrazole ring through cycloaddition reactions involving azides and nitriles. The pyridinyl group can be introduced via nucleophilic substitution reactions. The final step often involves the coupling of the tetrazole-pyridine intermediate with a phenol derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2,6-DIMETHYL-4-{[5-(PYRIDIN-3-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction of nitro groups can yield amines.
Scientific Research Applications
2,6-DIMETHYL-4-{[5-(PYRIDIN-3-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}PHENOL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2,6-DIMETHYL-4-{[5-(PYRIDIN-3-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}PHENOL involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pyridinyl-tetrazole moiety can interact with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Imidazole Derivatives: Exhibit a broad range of biological activities, including antimicrobial and anticancer properties.
Indole Derivatives: Possess diverse biological activities such as antiviral and anti-inflammatory effects.
Uniqueness
2,6-DIMETHYL-4-{[5-(PYRIDIN-3-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}PHENOL is unique due to its combination of a phenol group with a pyridinyl-tetrazole moiety, which imparts distinct chemical reactivity and potential for diverse applications in various scientific fields.
Properties
CAS No. |
104186-22-3 |
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Molecular Formula |
C15H15N5O |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
2,6-dimethyl-4-[(5-pyridin-3-yltetrazol-2-yl)methyl]phenol |
InChI |
InChI=1S/C15H15N5O/c1-10-6-12(7-11(2)14(10)21)9-20-18-15(17-19-20)13-4-3-5-16-8-13/h3-8,21H,9H2,1-2H3 |
InChI Key |
CDJGKUZBSAYMME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CN2N=C(N=N2)C3=CN=CC=C3 |
Origin of Product |
United States |
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